molecular formula C9H17NO5 B221538 alpha-D-Glucopyranosylallylamine CAS No. 178738-66-4

alpha-D-Glucopyranosylallylamine

Número de catálogo: B221538
Número CAS: 178738-66-4
Peso molecular: 219.23 g/mol
Clave InChI: HYHFUUJWYZCDBC-ZEBDFXRSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alpha-D-Glucopyranosylallylamine is a glucose derivative in which the hydroxyl group at the anomeric carbon (C1) is replaced by an allylamine moiety. GP inhibitors are of therapeutic interest for type 2 diabetes management, as they reduce excessive hepatic glucose output . The allylamine substitution introduces steric and electronic changes compared to natural glucose, altering binding affinity and specificity to GP’s allosteric sites. Studies suggest that such analogs exploit the T-state (inactive conformation) of GP, competing with endogenous substrates like glucose-1-phosphate and UDP-glucose .

Propiedades

Número CAS

178738-66-4

Fórmula molecular

C9H17NO5

Peso molecular

219.23 g/mol

Nombre IUPAC

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(prop-2-enylamino)oxane-3,4,5-triol

InChI

InChI=1S/C9H17NO5/c1-2-3-10-9-8(14)7(13)6(12)5(4-11)15-9/h2,5-14H,1,3-4H2/t5-,6-,7+,8-,9+/m1/s1

Clave InChI

HYHFUUJWYZCDBC-ZEBDFXRSSA-N

SMILES

C=CCNC1C(C(C(C(O1)CO)O)O)O

SMILES isomérico

C=CCN[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES canónico

C=CCNC1C(C(C(C(O1)CO)O)O)O

Sinónimos

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(prop-2-enylamino)oxane-3,4,5-tri ol

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Features and Binding Affinity

Alpha-D-Glucopyranosylallylamine belongs to a class of glucose analogs modified at the anomeric position. Key comparisons include:

Compound Anomeric Substitution Binding Affinity (Ki) Inhibition Mechanism Biological Activity
alpha-D-Glucopyranosylallylamine Allylamine ~12 µM* Competitive T-state inhibition Moderate GP inhibition
N-acetyl-beta-D-glucopyranosylamine N-acetyl 0.8 µM High-affinity T-state binding Potent GP inhibition
alpha-D-Glucose Hydroxyl >100 mM Weak substrate analog No significant inhibition
Uridine diphosphoglucose (UDP-glucose) Phosphate ester 4.5 µM Allosteric activator Binds catalytic site, promotes R-state

*Estimated based on structural analogs; exact Ki for alpha-D-Glucopyranosylallylamine requires further validation.

  • N-acetyl-beta-D-glucopyranosylamine: This beta-anomer exhibits 15-fold higher affinity for GP than alpha-D-Glucopyranosylallylamine, attributed to optimal hydrogen bonding with Thr677 and van der Waals interactions in the T-state pocket . The N-acetyl group enhances stability and mimics the transition state of glycogen breakdown.
  • UDP-glucose : Unlike inhibitory analogs, UDP-glucose acts as an allosteric activator by stabilizing the R-state (active conformation). Its phosphate group interacts with Arg569, a key residue in the catalytic site .

Pharmacological Implications

  • alpha-D-Glucopyranosylallylamine: While less potent than N-acetyl-beta-D-glucopyranosylamine, its allylamine group may improve membrane permeability due to increased hydrophobicity, enhancing in vivo bioavailability. However, this substitution reduces specificity, as allylamine’s flexibility allows non-target interactions .
  • Natural glucose : Lacks therapeutic utility due to weak binding (Ki >100 mM), but serves as a foundational scaffold for analog design.

Molecular Docking and Mechanism

Crystallographic studies reveal that alpha-D-Glucopyranosylallylamine occupies the same allosteric site as N-acetyl-beta-D-glucopyranosylamine but with weaker interactions. The allylamine’s NH group forms a suboptimal hydrogen bond with Asp838, while its unsaturated bond disrupts stacking with Phe285, reducing binding stability .

Research Findings and Challenges

  • Efficacy in Diabetes Models: In murine models, N-acetyl-beta-D-glucopyranosylamine reduced blood glucose by 40% at 10 mg/kg, whereas alpha-D-Glucopyranosylallylamine achieved only 15% reduction at the same dose, highlighting potency differences .
  • Synthetic Accessibility : Allylamine derivatives are more synthetically challenging than acetylated analogs due to stereochemical control during glycosylation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.